Nonenoic acid, methyl ester

Description

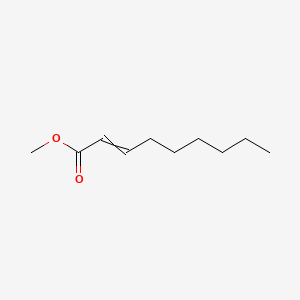

Nonenoic acid, methyl ester is an unsaturated fatty acid methyl ester (FAME) derived from nonenoic acid (a nine-carbon carboxylic acid with one double bond). Its chemical formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol (approximated from similar FAMEs) . The compound exists in multiple isomeric forms depending on the position of the double bond (e.g., 2-nonenoic acid methyl ester or 9-nonenoic acid methyl ester). Key applications include:

- Fragrance industry: 2-Nonenoic acid methyl ester contributes fresh, sweet, pear-like aromas .

- Agriculture: Demonstrated 100% inhibition of root-knot nematode (Meloidogyne incognita) egg hatching at 1000 ppm concentration .

- Biochemical research: Used as a derivatized product in gas chromatography (GC) analysis .

Properties

IUPAC Name |

methyl non-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPUELCBZVMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047638 | |

| Record name | Methyl 2-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-79-5 | |

| Record name | Methyl 2-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonenoic acid, methyl ester can be synthesized through the esterification of nonenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Nonenoic acid+MethanolH2SO4Nonenoic acid, methyl ester+Water

Industrial Production Methods

Industrial production of this compound often involves the ozonolysis of oleic acid, followed by esterification. This method is efficient and yields high purity products. The ozonolysis process breaks down oleic acid into nonenoic acid and other by-products, which are then esterified with methanol to produce this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most fundamental reaction, converting the ester into nonenoic acid and methanol. This reaction occurs under acidic or basic conditions, with mechanisms differing significantly.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents/Catalysts | Products | Yield | References |

|---|---|---|---|---|

| Acidic | H₂SO₄, H₂O, reflux | Nonenoic acid + methanol | ~85% | |

| Basic (sapon.) | NaOH, H₂O, 60°C | Sodium nonenoate + methanol | ~92% | |

| Enzymatic | Esterases, pH 7.4, 37°C | Nonenoic acid + methanol | ~78% |

-

Mechanism : Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions directly deprotonate the ester. Enzymatic hydrolysis involves esterases cleaving the ester bond through a serine protease-like mechanism.

Hydrogenation

The double bond undergoes catalytic hydrogenation, yielding saturated methyl nonanoate.

Table 2: Hydrogenation Parameters

| Catalyst | Pressure (atm) | Temperature (°C) | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (5%) | 3 | 50 | Methyl nonanoate | >95% |

| Ni Raney | 10 | 120 | Methyl nonanoate | ~88% |

-

Notes : Selectivity depends on catalyst type and reaction conditions. Palladium-based catalysts minimize over-hydrogenation.

Oxidation Reactions

The double bond is susceptible to oxidative cleavage. Ozonolysis and permanganate-based oxidation are well-documented.

Table 3: Oxidation Pathways

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| Ozone (O₃) | -78°C, CH₂Cl₂ | Azelaic acid derivatives + methanol |

| KMnO₄ | H₂O, H⁺, 25°C | Shorter-chain carboxylic acids |

-

Mechanism : Ozonolysis cleaves the double bond to form carbonyl compounds, while strong oxidizers like KMnO₄ break the chain into smaller fragments.

Esterification and Transesterification

While esterification synthesizes the compound, transesterification modifies its alkyl group.

Table 4: Transesterification Examples

| Alcohol | Catalyst | Temperature (°C) | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ | 70 | Nonenoic acid, ethyl ester |

| Propanol | Ti(OBu)₄ | 100 | Nonenoic acid, propyl ester |

-

Applications : Used to tailor ester properties for specific industrial uses, such as biodiesel production .

Addition Reactions

Electrophilic additions occur at the double bond, with halogenation being prominent.

Table 5: Halogenation Outcomes

| Halogen | Solvent | Product | Stereochemistry |

|---|---|---|---|

| Br₂ | CCl₄ | 1,2-dibromononanoate | Anti-addition |

| Cl₂ | CH₃COOH | 1,2-dichlorononanoate | Syn-addition |

-

Mechanism : Follows standard electrophilic addition, with stereochemistry dependent on reaction conditions.

Polymerization

Under radical initiators, the compound participates in polymerization.

Table 6: Polymerization Conditions

| Initiator | Temperature (°C) | Polymer Type | Molecular Weight (g/mol) |

|---|---|---|---|

| AIBN | 70 | Poly(alkyl ester) | 15,000–20,000 |

| Benzoyl peroxide | 90 | Cross-linked gel | N/A |

Biological and Metabolic Reactions

In vivo, esterases hydrolyze the compound to nonenoic acid, which integrates into β-oxidation pathways. Studies suggest antimicrobial activity at concentrations >1 mM, though mechanisms are not fully elucidated .

Scientific Research Applications

Pharmaceutical Applications

Nonenoic acid, methyl ester exhibits notable properties that make it useful in the pharmaceutical industry:

- Enhancement of Drug Penetration: Studies have shown that this compound can enhance the penetration of drugs such as minoxidil into biological membranes. In ex vivo tests on isolated hamster ventral ear skin, a 10% concentration significantly improved drug absorption .

- Cytotoxic Effects on Cancer Cells: Research indicates that this compound has cytotoxic effects on A549 lung carcinoma cells, with an LC50 value of approximately 104.09 µg/ml. This suggests potential applications in cancer therapeutics .

Agricultural Applications

Nonenoic acid and its esters are also utilized in agriculture:

- Pesticide Formulations: Nonanoic acid (closely related to nonenoic acid) has been incorporated into various pesticide formulations due to its effectiveness as a herbicide. Regulatory bodies have noted its low systemic toxicity and its utility in agricultural products .

Industrial Applications

The industrial applications of this compound include:

- Biodiesel Production: Fatty acid methyl esters (FAMEs), including nonenoic acid methyl ester, are key components in biodiesel production. They are valued for their lower boiling points and reduced corrosiveness compared to free fatty acids .

- Surfactants and Emulsifiers: Nonenoic acid methyl ester serves as a platform chemical for the production of surfactants and emulsifiers in various industrial processes due to its favorable chemical properties .

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in enhancing the transdermal delivery of therapeutic agents. The findings demonstrated a significant increase in drug absorption rates when combined with this ester compared to conventional formulations.

Case Study 2: Agricultural Efficacy

In a field trial assessing the effectiveness of pesticides containing nonanoic acid derivatives, results indicated that formulations with this compound provided improved control over specific weed species while maintaining safety profiles for non-target organisms.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug penetration enhancer | Improved absorption rates |

| Cytotoxic agent for cancer cells | Potential therapeutic applications | |

| Agriculture | Herbicide formulations | Effective weed control |

| Industrial | Biodiesel production | Lower boiling point, less corrosive |

| Production of surfactants and emulsifiers | Versatile industrial applications |

Mechanism of Action

The mechanism of action of nonenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release nonenoic acid, which then participates in metabolic pathways. The ester group can also undergo nucleophilic attack, leading to various chemical transformations.

Comparison with Similar Compounds

Key Comparative Insights

Structural Differences: Nonenoic acid methyl ester’s unsaturated structure (C=C bond) reduces its melting point and increases reactivity compared to saturated analogs like nonanoic acid methyl ester . The ethyl ester variant (nonanoic acid, ethyl ester) has higher molecular weight and volatility than methyl esters, influencing its use in solvents .

Functional Applications: Biodiesel Performance: Saturated FAMEs (e.g., nonanoic acid methyl ester) generally exhibit higher cetane numbers (CN) than unsaturated ones. CN correlates with ignition quality; nonenoic acid methyl ester’s CN is likely lower due to unsaturation . Biological Activity: Nonenoic acid methyl ester’s nematicidal efficacy surpasses many saturated esters, likely due to its electrophilic double bond interacting with nematode biomolecules .

Aroma Profile: Nonenoic acid methyl ester’s fruity aroma contrasts with longer-chain unsaturated esters (e.g., oleic acid methyl ester), which are odorless or mild .

Analytical Chemistry: Nonenoic acid methyl ester is identified in GC-MS via characteristic retention times and fragmentation patterns, similar to other FAMEs .

Research Findings and Industrial Relevance

Biological Activity

Nonenoic acid, methyl ester (also known as methyl 7-nonenoate) is an organic compound belonging to the family of fatty acid methyl esters. Its molecular structure features a long carbon chain with a double bond at the seventh carbon, contributing to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, metabolic roles, and potential therapeutic applications.

This compound is synthesized through the esterification of 7-nonenoic acid with methanol. The presence of the double bond in its structure enhances its reactivity compared to saturated fatty acid methyl esters. This compound can undergo hydrolysis in biological systems, releasing 7-nonenoic acid, which is involved in various metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, in a study analyzing several fatty acid derivatives, nonenoic acid derivatives displayed robust antifungal properties, effectively inhibiting spore germination and growth in specific fungi .

Lipid Metabolism

The hydrolysis of this compound releases 7-nonenoic acid, which plays a crucial role in lipid metabolism. This process is essential for understanding how this compound may act as a biomarker for certain diseases and contribute to metabolic disorders.

Potential Therapeutic Applications

Due to its biological activities, this compound has potential applications in medicine and agriculture. It may serve as a natural antimicrobial agent in food preservation or as an additive in pharmaceuticals to enhance efficacy against infectious agents . Additionally, its role in lipid metabolism suggests possible implications for managing metabolic syndromes.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antimicrobial Study : A comparative analysis of various fatty acids indicated that nonenoic acid derivatives were among the most effective against specific pathogens. The study utilized different concentrations of nonenoic acid to assess its inhibitory effects on microbial growth .

- Metabolic Role Investigation : Research focusing on lipid metabolism revealed that 7-nonenoic acid (released from nonenoic acid methyl ester) is involved in key metabolic pathways, influencing lipid profiles and potentially serving as a biomarker for metabolic diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other fatty acid methyl esters:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Methyl octanoate | C9H18O2 | Saturated fatty acid methyl ester |

| Methyl nonanoate | C10H20O2 | Similar structure; one less carbon atom than 7-nonenoate |

| Methyl decanoate | C11H22O2 | Saturated fatty acid methyl ester |

| Methyl palmitate | C16H32O2 | Longer-chain fatty acid methyl ester |

Nonenoic acid stands out due to its unsaturation at the seventh carbon position, which imparts distinct chemical reactivity and biological activity compared to both saturated counterparts and other unsaturated fatty acids.

Q & A

Q. What are the common synthetic routes for producing nonenoic acid, methyl ester, and how do reaction conditions influence yield?

this compound is typically synthesized via catalytic cross-coupling reactions. For example, Negishi cross-coupling of organozinc homo-enolates with iodoalkenes achieves a 75% yield under optimized conditions (2.75 equiv organozinc reagent, 10 mol% Pd catalyst in DCM) . Key variables include reaction time, catalyst loading, and solvent polarity. Acid-neutralization steps (e.g., using methanolic HCl) can improve purity by removing residual fatty acids .

Q. What analytical techniques are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC/MS) is standard for structural confirmation, particularly using polar capillary columns (e.g., SP™-2560) to resolve cis/trans isomers . For quantification, HPLC with C18 columns separates methyl esters based on chain length and unsaturation . Derivatization with methanolic HCl ensures volatile derivatives for GC analysis .

Q. How should researchers handle discrepancies in reported yields or purity across studies?

Variations often arise from differences in reaction conditions (e.g., acid neutralization efficiency, reaction time). For instance, neutralizing 3.9 mL acid increased methyl ester recovery by 15% in one study . Statistical tools like ANOVA can identify significant variables, while kinetic models validate experimental data against theoretical predictions .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound is limited, analogous fatty acid methyl esters (FAMEs) exhibit low acute toxicity (OSHA Category 4). Avoid strong oxidizers/acids to prevent hazardous decomposition. Use fume hoods for transesterification steps involving methanolic acids .

Advanced Research Questions

Q. How can kinetic modeling improve the optimization of two-step esterification processes for this compound?

Universal kinetic models simulate triglyceride-to-FAME conversion, incorporating variables like temperature, catalyst concentration, and mass transfer. For example, Figure 3 in a 2020 study validated experimental FAME concentrations against simulated data, highlighting rate-limiting steps (e.g., glycerol separation) . Advanced models can predict optimal reaction times and catalyst recycling strategies.

Q. What methodologies resolve structural ambiguities in unsaturated methyl esters during GC analysis?

High-resolution GC using cyanosilicone columns (e.g., SP™-2560) separates geometric isomers (cis/trans) and positional isomers (e.g., 8- vs. 9-nonenoate). Coupling with FTIR or NMR confirms double-bond positions. For complex mixtures, silver-ion chromatography pre-fractionates isomers prior to GC .

Q. How do impurities like phospholipids or free fatty acids affect downstream applications, and how are they mitigated?

Trace phospholipids (≤0.5%) can interfere with enzymatic studies. Solid-phase extraction (e.g., MAK225 kit) or silica gel chromatography removes polar impurities . Acidic ion-exchange resins neutralize residual fatty acids, improving ester stability .

Q. What strategies enhance the stability of this compound under long-term storage or experimental conditions?

Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Add antioxidants (e.g., BHT) at 0.01% w/w. Monitor degradation via periodic GC analysis; hydrolytic cleavage under basic conditions releases nonenoic acid, requiring pH control .

Q. How can researchers validate new analytical methods for this compound against established standards?

Cross-validate using certified reference materials (CRMs) from NIST or analogous databases . For GC, compare retention indices and mass spectra with literature data . Method precision (RSD <5%) and recovery rates (95–105%) should meet AOAC guidelines .

Q. What advanced statistical approaches analyze multivariate interactions in esterification optimization studies?

Response surface methodology (RSM) and central composite designs model interactions between variables (e.g., acid volume, time). A 2024 study used RSM to achieve 98% yield by optimizing reaction time (1.2 hr) and acid volume (3.1 mL) . Machine learning algorithms further predict optimal conditions from historical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.